

# "replicating Dr. Burzynski's clinical trial results for Antineoplaston A10"

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## A Comparative Guide to the Clinical Trial Results of Antineoplaston A10

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the clinical trial results for **Antineoplaston A10**, a controversial experimental cancer therapy developed by Dr. Stanislaw Burzynski. The information presented herein is compiled from publications by the Burzynski Clinic and evaluations by independent bodies such as the National Cancer Institute (NCI). The objective is to offer a structured comparison to aid researchers in understanding the available data and the challenges associated with its replication.

**Antineoplaston A10** (also referred to as Atengenal or A10) is a synthetic derivative of phenylacetylglutamine.<sup>[1][2]</sup> It is often administered in conjunction with Antineoplaston AS2-1, which is a mixture of sodium phenylacetate and phenylacetylglutamine.<sup>[1][3]</sup> Proponents claim these compounds act as molecular switches to restore normal cellular processes in cancer cells.<sup>[4]</sup> However, Antineoplaston therapy is not approved by the U.S. Food and Drug Administration (FDA) for the treatment of any disease.<sup>[5][6]</sup>

## Comparative Performance Data

The clinical efficacy of **Antineoplaston A10**, primarily in combination with AS2-1, has been reported in numerous Phase II, single-arm trials conducted at the Burzynski Clinic. These trials have focused heavily on brain tumors. A significant point of contention within the scientific

community is the absence of published randomized, controlled trials, which are the gold standard for evaluating the effectiveness of a new treatment.<sup>[5][7][8]</sup>

The National Cancer Institute (NCI) attempted to conduct Phase II trials in the 1990s, but the studies were closed due to insufficient patient enrollment, and therefore, no definitive conclusions about the therapy's effectiveness could be drawn.<sup>[7][9]</sup>

Table 1: Summary of Clinical Trial Results Reported by the Burzynski Clinic (**Antineoplaston A10** and AS2-1)

Study / Protocol	Cancer Type	Number of Patients	Complete Response (CR)	Partial Response (PR)	Stable Disease (SD)	Key Survival Data
BT-13 (Final Report)[1]	Low-Grade Astrocytoma (Children)	16	25.0%	12.5%	37.5%	5-year Overall Survival: 67.7%
Recurrent Diffuse Intrinsic Brain Stem Glioma (Preliminary)[10]	Recurrent Diffuse Intrinsic Brain Stem Glioma	10 (evaluable)	20%	30%	30%	2-year Survival: 33.3%
BT-08 (Final Report)[11]	Newly-Diagnosed Anaplastic Astrocytoma (Adults)	19	21%	0%	26%	10-year Overall Survival: 14%
Brainstem Glioma (4 Phase II Trials)[9]	High-Grade Brainstem Glioma	18	11%	11%	39%	5-year Overall Survival: 22%
BT-3 (20 patients) [12]	Astrocytomas (High and Low Grade)	20	20%	10%	50%	One patient reported with 27.7-year survival.

Table 2: Findings from Independent and External Reviews

Organization / Study	Findings and Conclusions
National Cancer Institute (NCI)[7][9]	In 1991, an NCI review of seven "best cases" from the Burzynski Clinic found some evidence of antitumor activity, prompting NCI-sponsored trials.[9] However, these Phase II trials, initiated in 1993, were closed by 1995 due to slow enrollment (only 9 patients). No definitive conclusions on efficacy could be drawn.[7][9]
Peer-Reviewed Literature	No randomized, controlled trials demonstrating the effectiveness of antineoplastons have been published in peer-reviewed scientific journals.[5][8] The majority of published studies are authored by Dr. Burzynski and his associates from his own clinic.[9]
U.S. Food and Drug Administration (FDA)	Antineoplastons are not approved for the prevention or treatment of any disease.[5][6] Clinical trials are permitted to be conducted at Dr. Burzynski's clinic under an Investigational New Drug (IND) application.[7]

## Experimental Protocols and Methodologies

Replicating clinical results requires a detailed understanding of the experimental protocol. Based on published reports from the Burzynski Clinic, the administration of **Antineoplaston A10** and AS2-1 follows a specific methodology.

### 1. Patient Population:

- Patients with various types of cancer, with a focus on primary brain tumors (e.g., astrocytoma, glioma), often recurrent or progressive after standard therapies.[10][11][12]
- Eligibility criteria typically require a Karnofsky Performance Status of 60-100%.[13]

### 2. Dosing and Administration:

- Antineoplastons A10 and AS2-1 are administered intravenously.[1][10]
- The treatment protocol involves frequent infusions, often every four hours, using an automated pump.[1][13]
- Dosages are escalated to reach the maximum tolerated or effective dose.[10]
- Average and median dosages vary significantly by study and patient. For example:
  - Low-Grade Astrocytoma (Children): Median maximum A10 dose of 11.52 g/kg/day and AS2-1 of 0.38 g/kg/day.[1]
  - Recurrent Brain Stem Glioma: Average A10 dosage of 11.3 g/kg/day and AS2-1 of 0.4 g/kg/day.[10]

### 3. Treatment Duration:

- Treatment is typically long-term, continuing for many months or even years.[1][13]
- In one study, the median duration of IV therapy was 83 weeks.[1] Another protocol specifies treatment for at least 12 months in the absence of disease progression.[13]

### 4. Monitoring and Evaluation:

- Tumor response is primarily assessed using gadolinium-enhanced Magnetic Resonance Imaging (MRI).[10][13]
- MRIs are performed at regular intervals, such as every 8 weeks for the first two years of treatment.[13]
- Adverse events are monitored and graded. Reported toxicities include hyponatremia (low sodium levels), fatigue, skin rash, and anemia.[1][10] Severe neurological side effects have also been reported.[5][6]

*Caption: A generalized experimental workflow for Burzynski's clinical trials.*

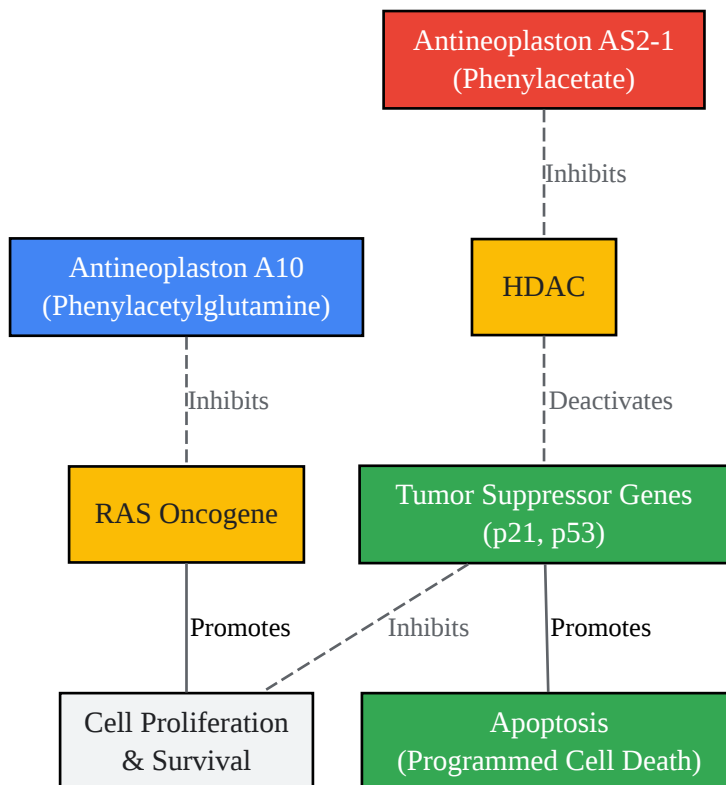
## Proposed Mechanism of Action

The precise mechanism of action for **Antineoplaston A10** has not been conclusively demonstrated in peer-reviewed literature.[\[5\]](#)[\[14\]](#) However, several theories have been proposed, primarily by Dr. Burzynski and his associates. These hypotheses often center on the ability of antineoplastons to influence cellular signaling pathways that are dysregulated in cancer.

Key proposed mechanisms include:

- **RAS Inhibition:** The active ingredient of **Antineoplaston A10**, phenylacetylglutamine (PG), is suggested to inhibit the activity of the RAS oncogene, which could in turn promote apoptosis (programmed cell death).[\[15\]](#)
- **Histone Deacetylase (HDAC) Inhibition:** Phenylacetic acid (PN), a component of the accompanying AS2-1 formulation, has been shown to be a weak HDAC inhibitor. HDAC inhibition can lead to the activation of tumor suppressor genes like p21 and p53.[\[3\]](#)
- **Interference with DNA:** One early theory proposed that A10 might intercalate with DNA, potentially interfering with DNA replication and transcription, though no published evidence has confirmed this.[\[14\]](#)

## Proposed Signaling Pathways for Antineoplastons



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*Caption: Proposed mechanisms of action for Antineoplastons A10 and AS2-1.*

## Conclusion

The clinical data for **Antineoplaston A10** originates almost exclusively from single-arm, non-randomized Phase II trials conducted by its developer. While the reported response and survival rates in difficult-to-treat cancers appear promising in these publications, these results have not been replicated by independent, randomized controlled trials, which are the cornerstone of evidence-based medicine. The scientific community largely views antineoplaston therapy as unproven.[8] For drug development professionals, the challenge in evaluating **Antineoplaston A10** lies in the lack of independent verification and the need for rigorous, controlled studies to validate the initial findings reported by the Burzynski Clinic.

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